![molecular formula C6H14N2O2S B15275829 N-[2-(cyclopropylamino)ethyl]methanesulfonamide](/img/structure/B15275829.png)
N-[2-(cyclopropylamino)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclopropylamino)ethyl]methanesulfonamide is a chemical compound with the molecular formula C6H14N2O2S It is known for its unique structure, which includes a cyclopropylamino group attached to an ethyl chain, which is further connected to a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopropylamino)ethyl]methanesulfonamide typically involves the reaction of cyclopropylamine with an appropriate ethylating agent, followed by the introduction of the methanesulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and the optimization of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(cyclopropylamino)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(cyclopropylamino)ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(cyclopropylamino)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The methanesulfonamide group may also play a role in enhancing the compound’s stability and solubility, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(cyclopropylamino)ethyl]ethanesulfonamide
- N-[2-(cyclopropylamino)ethyl]propanesulfonamide
- N-[2-(cyclopropylamino)ethyl]butanesulfonamide
Uniqueness
N-[2-(cyclopropylamino)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H14N2O2S |
|---|---|
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
N-[2-(cyclopropylamino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-5-4-7-6-2-3-6/h6-8H,2-5H2,1H3 |
Clave InChI |
DXSDGRVBPDSAIO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCCNC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


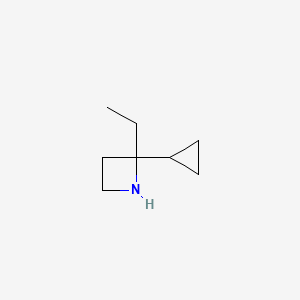
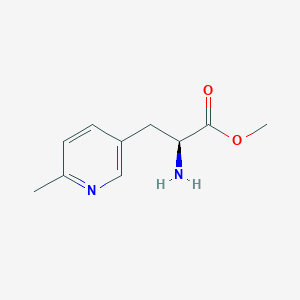
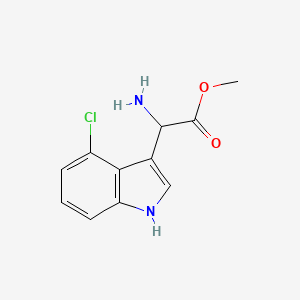



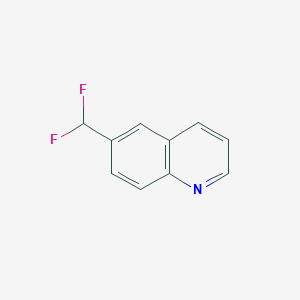
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
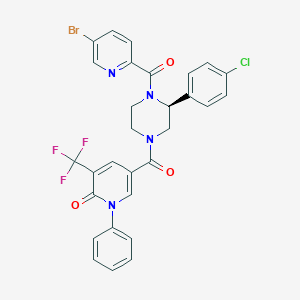
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
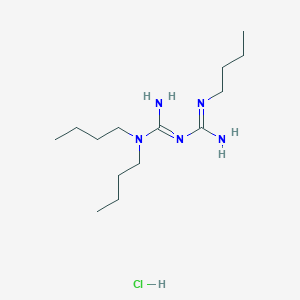

![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide](/img/structure/B15275819.png)
